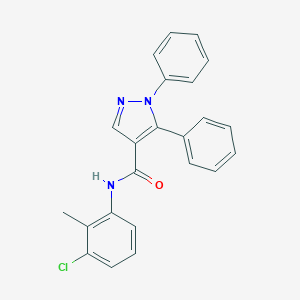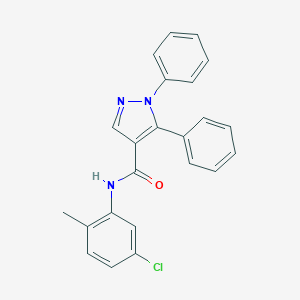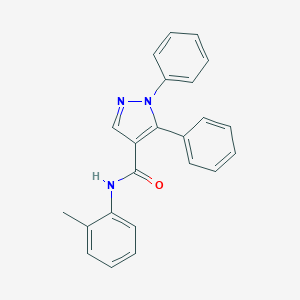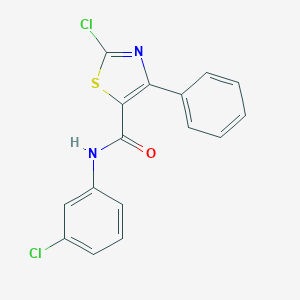![molecular formula C17H10F4N4OS B287201 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287201.png)
6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for use in various research fields, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes in the body. This compound has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways and are often overactive in cancer cells. It has also been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides and play a role in regulating inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been shown to have potent inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its anti-inflammatory and anti-cancer properties in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, research could be done to optimize the synthesis method for this compound to improve yields and purity. Finally, further studies could be done to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 4-fluorobenzyl alcohol in the presence of triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to produce the final product. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to have potent inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H10F4N4OS |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
6-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4OS/c18-12-5-7-13(8-6-12)26-9-14-24-25-15(22-23-16(25)27-14)10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2 |
Clé InChI |
VJMKYIFVBAHKII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)



![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B287131.png)
![N-(3-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287133.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(1-naphthyl)propanamide](/img/structure/B287135.png)
![N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287136.png)
![N-(2,5-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287139.png)
![N-(2,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287140.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-methylphenyl)propanamide](/img/structure/B287141.png)
![N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287142.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B287143.png)